2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core linked to a pyridinyl group via a sulfanyl bridge. The acetamide moiety is substituted with a 4-(trifluoromethyl)phenyl group, a strong electron-withdrawing substituent. This structural architecture is designed to enhance biological activity, particularly in antimicrobial, anti-inflammatory, or enzyme-inhibitory applications, as suggested by analogous compounds in the literature .
The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to engage in hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-1-3-12(4-2-11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFABZMHSIVULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the formation of the oxadiazole ring through a cyclization reaction. The pyridine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For example, similar oxadiazole derivatives have demonstrated promising activity against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% . The incorporation of pyridine and trifluoromethyl groups enhances the pharmacological profile of these compounds, suggesting that 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide may also possess similar anticancer efficacy.
2. Anti-inflammatory Potential
In silico studies have shown that oxadiazole derivatives can act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . The specific compound under discussion has been evaluated for its anti-inflammatory properties through molecular docking studies. These studies suggest that it could serve as a lead compound for developing new anti-inflammatory agents.
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The oxadiazole ring is known for its ability to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. This interaction is critical for its efficacy in therapeutic applications.
Case Study 1: Anticancer Research
A study focusing on N-Aryl oxadiazole derivatives highlighted the significant anticancer activity of compounds structurally related to This compound . The study reported percent growth inhibition values ranging from 51% to over 86% against multiple cancer cell lines, showcasing the potential for further development and optimization of these compounds as anticancer agents .
Case Study 2: Anti-inflammatory Studies
Another research effort investigated the anti-inflammatory effects of oxadiazole derivatives through molecular docking simulations. The findings from this study indicated that certain modifications to the oxadiazole structure could enhance its binding affinity to inflammatory enzymes like 5-LOX, thereby suggesting a pathway for developing new therapeutic agents targeting inflammation .
Mechanism of Action
The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-acetamide derivatives with variable heterocyclic cores and substituents. Below is a comparative analysis with structurally related compounds:
Key Structural and Activity Comparisons
Heterocycle Core :
- Oxadiazoles exhibit greater metabolic stability and rigidity compared to triazoles, which may enhance target binding .
Substituent Effects: Trifluoromethyl (-CF₃): The target compound’s -CF₃ group is a stronger electron-withdrawing substituent than -Cl or -NO₂, likely enhancing binding to hydrophobic pockets in biological targets . Pyridinyl Group: Present in all compared compounds, this moiety improves solubility and participates in π-π interactions with aromatic residues in enzymes or receptors .
Biological Activity Trends: Antimicrobial activity is consistently observed in sulfanyl-acetamide derivatives, with electron-withdrawing substituents (-CF₃, -NO₂, -Cl) showing superior potency . Anti-inflammatory and antioxidant activities are more pronounced in triazole derivatives, possibly due to redox-modulating properties of the triazole ring .
Biological Activity
The compound 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data tables.
- Molecular Formula : C16H12F3N4O2S
- Molecular Weight : 356.4 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Synthesis
The synthesis of this compound typically involves the reaction of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with various acetamide derivatives. The process has been optimized to yield high purity and good yields. Characterization methods such as LCMS and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compounds .
Antiviral Activity
Recent studies have indicated that derivatives containing the oxadiazole moiety exhibit significant antiviral properties. For instance, compounds similar to this compound have shown activity against various viruses in cell lines. In particular:
| Compound | Virus Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | HSV-1 | 6.3 | 600 | 95 |
| Compound B | CV-B4 | 4.5 | 17 | 3.78 |
These results suggest that the compound could serve as a lead structure for developing antiviral agents .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. In animal models, it was found to significantly reduce seizure activity in maximal electroshock (MES) tests. The following table summarizes the findings:
| Compound | Test Model | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound C | MES | 100 | 85 |
| Compound D | Pentylenetetrazole | 200 | 75 |
These findings indicate that the incorporation of trifluoromethyl groups enhances the anticonvulsant efficacy due to increased lipophilicity and metabolic stability .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : The oxadiazole ring is known to interfere with viral RNA synthesis.
- Modulation of Ion Channels : The compound has shown potential as a modulator of neuronal voltage-sensitive sodium channels, which play a crucial role in seizure propagation.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their neuroprotective effects.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Antiviral Effects : A study conducted on Vero cells demonstrated that the compound inhibited HSV replication by up to 91% at a concentration of 50 μM with low cytotoxicity .
- Anticonvulsant Screening : In a controlled study using pentylenetetrazole-induced seizures in mice, the compound exhibited significant protective effects at doses as low as 100 mg/kg .
Q & A
Q. What are the recommended synthetic routes for 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by sulfanylacetamide coupling. Key steps include:
- 1,3,4-Oxadiazole Formation : React hydrazide intermediates with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiols .
- Sulfanyl Linkage : Use nucleophilic substitution (e.g., with chloroacetamide derivatives) to attach the sulfanyl group to the oxadiazole ring .
- Final Coupling : React with 4-(trifluoromethyl)aniline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., oxadiazole ring planarity, S–C bond length ~1.74 Å) .
- Spectroscopy :
- NMR : Confirm proton environments (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm; trifluoromethyl singlet at δ -63 ppm in -NMR).
- FT-IR : Identify key stretches (C=O at ~1680 cm, C–N–C oxadiazole at ~1240 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 410.3) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) due to the oxadiazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (IC determination) .
- Antimicrobial Screening : Assess against Gram-positive/negative bacteria (MIC via broth microdilution) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyridin-4-yl group with substituted pyridines (e.g., 3-pyridyl for altered H-bonding) to probe target selectivity .
- Sulfanyl Linker : Substitute with sulfone (–SO–) to enhance metabolic stability and assess impact on potency .
- Trifluoromethyl Group : Compare with –CF, –OCF, and –CN substituents to balance lipophilicity and electronic effects .
Example SAR Table :
| Substituent (R) | IC (EGFR, nM) | LogP |
|---|---|---|
| –CF | 12 ± 1.2 | 3.1 |
| –OCF | 18 ± 2.1 | 2.8 |
| –CN | 8 ± 0.9 | 2.5 |
Q. What computational strategies resolve contradictions in binding affinity data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR) over 100 ns to identify stable binding poses vs. transient interactions .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., –CF vs. –CN) to validate experimental IC trends .
- Docking Validation : Use multiple software (AutoDock Vina, Glide) to cross-check pose reproducibility and avoid false positives .
Q. How to address stability issues in aqueous formulations during preclinical studies?
- Methodological Answer :
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., oxadiazole ring cleavage under acidic conditions) .
- Formulation Strategies :
- Cyclodextrin Complexation : Improve solubility (e.g., hydroxypropyl-β-cyclodextrin increases solubility 10-fold) .
- pH Adjustment : Stabilize at pH 6.5–7.0 (phosphate buffer) to minimize hydrolysis .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Data Contradiction Analysis
Q. Why do conflicting reports exist about this compound’s solubility?
- Methodological Answer : Discrepancies arise from:
- Measurement Techniques : Shake-flask vs. nephelometry may yield different values due to supersaturation artifacts .
- Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC/XRD) can alter solubility by >50% .
Recommendation : Standardize protocols (USP <711>) and report polymorphic form in all studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
